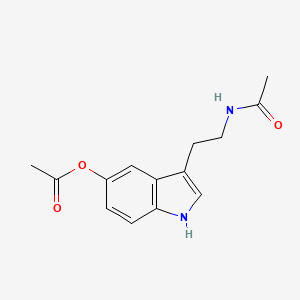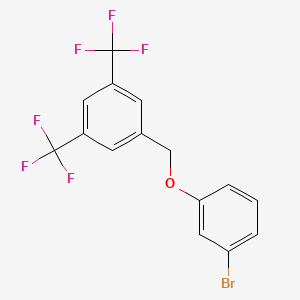
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate is an organophosphorus compound with the molecular formula C8H18F3O4PSi2. It is known for its unique structure, which includes both trimethylsilyloxy and trifluoroethanone groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of Bis(trimethylsilyl)trifluoro-acetyl-phosphonate typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCl+P(OSiMe3)3→CF3C(O)P(OSiMe3)2+Me3SiCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organophosphorus compounds.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be utilized in biochemical studies to investigate the role of phosphorus in biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Bis(trimethylsilyl)trifluoro-acetyl-phosphonate exerts its effects involves its ability to act as a phosphorus donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biochemical studies, the compound may interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate can be compared with other organophosphorus compounds, such as:
Trimethylsilylphosphite: A simpler compound with similar reactivity but lacking the trifluoroethanone group.
Trifluoroacetyl chloride: A precursor in the synthesis of the compound, with different chemical properties and applications.
Tris(trimethylsilyl)phosphite: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its combination of trimethylsilyloxy and trifluoroethanone groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
41898-99-1 |
|---|---|
Molekularformel |
C8H18F3O4PSi2 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
1-bis(trimethylsilyloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H18F3O4PSi2/c1-17(2,3)14-16(13,15-18(4,5)6)7(12)8(9,10)11/h1-6H3 |
InChI-Schlüssel |
KBMUNQUIGXCEHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/new.no-structure.jpg)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)
